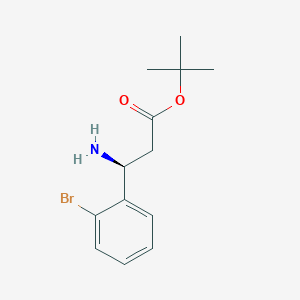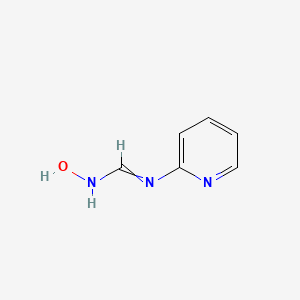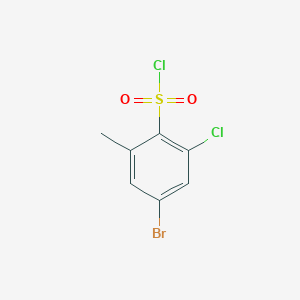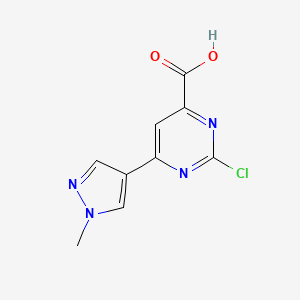
(Tbubrettphos PD(allyl))otf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound allyl (2-di-tert-butylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium (II) triflate, commonly referred to as (Tbubrettphos PD(allyl))otf, is a pi-allyl catalyst. It is highly active across a range of challenging cross-couplings, including carbon-nitrogen couplings with substrates such as amides and ammonia . This compound is known for its rapid activation and ability to accommodate the extremely bulky tBuBrettPhos ligand, avoiding the formation of carbazole that can suppress reactivity in some coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(Tbubrettphos PD(allyl))otf undergoes various types of reactions, including:
Cross-coupling reactions: It is highly effective in carbon-nitrogen couplings with substrates like amides and ammonia.
Substitution reactions: The compound can participate in substitution reactions where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, ammonia, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and ensure high reactivity .
Major Products Formed
The major products formed from reactions involving this compound are typically cross-coupled products where the allyl group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
(Tbubrettphos PD(allyl))otf has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (Tbubrettphos PD(allyl))otf involves the rapid activation of the pi-allyl palladium complex, which then participates in cross-coupling reactions. The bulky tBuBrettPhos ligand helps to stabilize the palladium center and prevent the formation of side products that can hinder reactivity . The compound’s effectiveness is attributed to its ability to accommodate large ligands and avoid the formation of carbazole, which can suppress reactivity in some coupling reactions .
Vergleich Mit ähnlichen Verbindungen
(Tbubrettphos PD(allyl))otf can be compared with other similar pi-allyl palladium complexes, such as:
(tBuXPhos PD(allyl))otf: This compound also provides easy activation with efficient delivery of bulky, electron-rich tBuXPhos ligand while avoiding the formation of side products.
(tBuBrettPhos PD(allyl))TfOH salt: Another similar compound that shares the same ligand but differs in the counterion.
The uniqueness of this compound lies in its ability to rapidly activate and accommodate extremely bulky ligands, making it highly effective in challenging cross-coupling reactions .
Eigenschaften
Molekularformel |
C36H56F3O5PPdS |
|---|---|
Molekulargewicht |
795.3 g/mol |
IUPAC-Name |
(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
InChI-Schlüssel |
NAEVIOVMTRDFDW-NXZCPFRHSA-M |
Isomerische SMILES |
C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Kanonische SMILES |
CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
